molecular formula C10H13BClF4N3 B13425953 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate CAS No. 22276-63-7

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate

Cat. No.: B13425953
CAS No.: 22276-63-7
M. Wt: 297.49 g/mol
InChI Key: NVTSOJQNSRPOKR-UHFFFAOYSA-N
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Description

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C10H13BClF4N3. It is commonly used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(diethylamino)aniline. The process includes the following steps:

    Diazotization: 3-Chloro-4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Precipitation: The resulting diazonium salt is then precipitated as the tetrafluoroborate salt by adding tetrafluoroboric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate undergoes various types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

Common Reagents and Conditions

    Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt to form aryl chlorides or bromides.

    Coupling: Phenols or aromatic amines in alkaline conditions to form azo dyes.

    Reduction: Sodium sulfite (Na2SO3) or stannous chloride (SnCl2) to reduce the diazonium salt to aniline.

Major Products Formed

    Aryl Halides: Formed through substitution reactions.

    Azo Compounds: Formed through coupling reactions.

    Aniline Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in labeling and detection of biomolecules.

    Medicine: Investigated for potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:

  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 4-Methoxybenzenediazonium tetrafluoroborate
  • 4-Chlorobenzenediazonium tetrafluoroborate

Uniqueness

The presence of the diethylamino group in this compound makes it more electron-donating, which can influence its reactivity and the types of reactions it undergoes. This compound is particularly useful in the synthesis of dyes and pigments due to its ability to form stable azo compounds.

Properties

CAS No.

22276-63-7

Molecular Formula

C10H13BClF4N3

Molecular Weight

297.49 g/mol

IUPAC Name

3-chloro-4-(diethylamino)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C10H13ClN3.BF4/c1-3-14(4-2)10-6-5-8(13-12)7-9(10)11;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1

InChI Key

NVTSOJQNSRPOKR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl

Origin of Product

United States

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